Norgnoscopine hydrochloride

Description

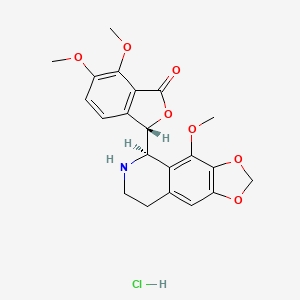

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H22ClNO7 |

|---|---|

Molecular Weight |

435.9 g/mol |

IUPAC Name |

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride |

InChI |

InChI=1S/C21H21NO7.ClH/c1-24-12-5-4-11-15(18(12)25-2)21(23)29-17(11)16-14-10(6-7-22-16)8-13-19(20(14)26-3)28-9-27-13;/h4-5,8,16-17,22H,6-7,9H2,1-3H3;1H/t16-,17+;/m1./s1 |

InChI Key |

RJUNCRWFUDPGIM-PPPUBMIESA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@H](OC2=O)[C@H]3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC.Cl |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(OC2=O)C3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Norgnoscopine Hydrochloride

Established Chemical Synthesis Pathways for Norgnoscopine (B30841) Hydrochloride Precursors

The synthesis of norgnoscopine hydrochloride is intrinsically linked to the availability of its primary precursor, noscapine (B1679977). Noscapine is naturally extracted from the opium poppy (Papaver somniferum). researchgate.netscribd.com The industrial production method, pioneered by Kabay, involves extracting alkaloids from the dried poppy capsules (poppy straw). scribd.com

The core structure of noscapine, a 1-benzyltetrahydroisoquinoline (BTIQ), is biosynthetically formed through the Pictet-Spengler condensation of dopamine (B1211576) and 3,4-dihydroxyphenylacetaldehyde. scribd.com For laboratory and industrial synthesis, various pathways have been established for the key precursors and the final assembly of the noscapine scaffold.

A primary method for obtaining norgnoscopine is the N-demethylation of noscapine. A common laboratory procedure involves the reaction of noscapine with hydrogen peroxide and ferrous sulfate (B86663) (FeSO₄·7H₂O) to yield N-nornoscapine (4). acs.org

Total synthesis of the noscapine skeleton provides an alternative to extraction from natural sources. A convergent total synthesis for (±)-α-noscapine has been developed, which involves the condensation of a 3-trimethylsilyl-meconin derivative with an iodized cotarnine (B190853) derivative as the key step. researchgate.net Precursors for such syntheses, including 3-methoxy-4,5-methylenedioxy-β-phenylethylamine and meconine-3-carboxylic acid chloride, are prepared via established multi-step chemical routes. researchgate.net Another key intermediate, cotarnine, is typically produced through the oxidative degradation of noscapine using nitric acid. acs.orgresearchgate.net

Strategic Development of Novel Synthetic Routes and Optimized Reaction Conditions

To improve efficiency and enable the creation of diverse analogs, significant research has been dedicated to developing novel synthetic routes and optimizing reaction conditions. A notable advancement is the use of photoredox/nickel dual catalysis for the functionalization of the noscapine structure. nih.gov This method allows for the rapid derivatization at the 9'-position starting from the readily available 9′-bromo-N-Boc-noscapine, enabling the synthesis of a library of analogs with enhanced sp³ character. nih.gov

Optimization of existing procedures is also a key focus. For example, a simplified, economical, and efficient work-up procedure for the synthesis of a key di-substituted noscapinoid intermediate has been reported, which involves simple solvent removal and extraction, avoiding more complex purification steps. nih.gov Reaction conditions are often fine-tuned to achieve desired outcomes; for instance, the reaction rate for synthesizing alkoxyamine derivatives can be significantly accelerated by heating at 50 °C in DMF, reducing reaction times from 12-24 hours to 1-2 hours. nih.gov The choice of catalyst and solvent has also been shown to be critical for controlling regioselectivity in certain reactions. iastate.edu

Design and Rational Synthesis of this compound Analogs and Derivatives

The rational design and synthesis of norgnoscopine analogs aim to improve its therapeutic potential. Chemical modifications are strategically made at various sites on the molecule, including the isoquinoline (B145761) ring system (C-6 and C-9 positions) and the benzofuranone (lactone) ring. acs.orgnih.govnih.gov

One prominent strategy involves the conjugation of amino acids to the norgnoscopine scaffold. For instance, N-nornoscapine has been conjugated with various N-Boc-protected amino acids at the C-6 position using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling agent, followed by deprotection to yield the final products. acs.org Similarly, amino acid conjugates have been introduced at the 9-position. acs.org

Other synthetic modifications include:

Halogenation: Introduction of halogens (bromo, chloro, iodo) at the 9-position has been explored to create analogs with enhanced activity. nih.govjuniperpublishers.com

Nitration: Nitration reactions on the isoquinoline ring have been used to generate further derivatives. nih.gov

Isocyanate Chemistry: Di-substituted noscapinoids have been prepared by reacting key intermediates with isocyanates to form carbamate (B1207046) derivatives. nih.gov

Photoredox/Nickel Dual Catalysis: This modern technique has been used to introduce diverse (hetero)alkyl and (hetero)cycloalkyl groups at the 9'-position. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications influence the biological activity of norgnoscopine analogs. These studies guide the design of more potent and selective compounds.

Key SAR findings for noscapinoids include:

Modification at the 9-position: Halogenation at this position has a significant impact on activity. 9-bromonoscapine (B8611422) is reported to be 5- to 10-fold more active than the parent compound, noscapine. researchgate.net In one study, at a 50 μM concentration, 9-bromo, 9-chloro, and 9-iodonoscapine demonstrated significantly higher cytotoxicity against U-87 human glioblastoma cells compared to noscapine. juniperpublishers.com

Modification at the 6-position: Conjugating amino acids at this position has yielded highly potent analogs. The noscapine-phenylalanine (6h) and noscapine-tryptophan (6i) conjugates were found to be substantially more potent against 4T1 mammary carcinoma cells than noscapine itself. acs.orgresearchgate.net

General Substituent Effects: The introduction of specific functional groups can dramatically alter activity. For example, studies on other heterocyclic systems have shown that the position of substituents like methoxy (B1213986) groups is critical; a C-7 methoxy group might enhance activity, while additional substitutions at other positions could be detrimental. mdpi.com

Computational chemistry plays a pivotal role in the modern drug discovery process, enabling the rational design of novel norgnoscopine analogs. rjsocmed.com These in silico methods predict the properties of hypothetical molecules, thereby saving significant time and resources by prioritizing the most promising candidates for synthesis. researchgate.net

Key computational approaches include:

Molecular Docking: This technique is widely used to predict the binding interactions and affinity of designed analogs with their biological targets, such as tubulin. acs.orgnih.gov By correlating docking scores with experimental activities, researchers can refine their understanding of the binding requirements and design analogs with improved target engagement. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net This allows for the prediction of the activity of new, unsynthesized analogs based on their structural features.

ADMET Prediction: In silico tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. rjsocmed.comnih.gov This helps to identify candidates with favorable pharmacokinetic profiles early in the design process, reducing the likelihood of late-stage failures. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of ligand-protein complexes over time and provide a more dynamic picture of the binding interactions, confirming the results from molecular docking. researchgate.net

These computational tools are often used in an integrated workflow, from virtual screening of compound libraries to the detailed analysis of lead candidates, facilitating a more efficient and targeted approach to analog design. rjsocmed.com

Systematic Exploration of Structure-Activity Relationships (SAR)

Stereochemical Control and Enantioselective Synthesis in this compound Research

The norgnoscopine molecule contains multiple chiral centers, making stereochemistry a critical aspect of its synthesis. The precise three-dimensional arrangement of atoms can profoundly affect biological activity. Therefore, the development of stereoselective and enantioselective synthetic methods is of high importance. rsc.org

Stereoselectivity refers to the preferential formation of one stereoisomer over others. libguides.com In the context of norgnoscopine research, this includes:

Diastereoselective Synthesis: An approach for the synthesis of (±)-α-noscapine utilizes a diastereoselective reduction following a Bischler–Napieralski reaction, achieving a high diastereomeric ratio (α/β > 23:1). researchgate.net

Enantioselective Synthesis: These methods aim to produce a single enantiomer preferentially. An enantioselective method was developed for an alkyne addition reaction in the synthesis of noscapine analogs using QUINAP as a chiral catalyst. acs.org Another powerful technique is the Sharpless asymmetric dihydroxylation, which has been used to convert a Z-stilbene derivative into an enantiomerically pure (>99% ee) phthalide (B148349) intermediate, a key building block for noscapine analogs. nih.gov

Controlling stereochemistry is essential not only for maximizing desired biological activity but also for ensuring the consistency and purity of the final compound.

Development of Prodrug Strategies and Targeted Delivery Systems for Research Applications

To overcome challenges such as poor solubility and to enhance therapeutic efficacy, prodrug and targeted delivery strategies are being actively investigated for noscapinoids. juniperpublishers.commdpi.com

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. actamedicamarisiensis.ro This approach can improve pharmacokinetic properties like solubility and bioavailability. mdpi.com While specific prodrugs of this compound are not extensively detailed in the provided results, the strategies are well-established for similar molecules. These often involve creating ester or amide linkages with promoieties like amino acids, which can be cleaved by enzymes in the body. acs.org

Targeted delivery systems aim to increase the concentration of a drug at the site of action, such as a tumor, thereby increasing efficacy and reducing systemic side effects. frontiersin.org For noscapine and its derivatives, nanoparticle-based delivery systems are a major area of research. researchgate.netingentaconnect.com Examples include:

Human Serum Albumin (HSA) Nanoparticles: Noscapine-loaded HSA nanoparticles (150-300 nm) have been developed to enhance drug delivery, bioavailability, and anticancer activity in breast cancer cells. researchgate.netingentaconnect.com

Gelatin Nanoparticles: Noscapine has been encapsulated in gelatin nanoparticles and poly(ethylene glycol)-grafted gelatin nanoparticles. researchgate.net

Magnetic Nanoparticles: Noscapine has been incorporated into iron oxide (Fe₃O₄) polymeric nanomatrix systems. ingentaconnect.com

Receptor-Targeted Nanoparticles: To achieve active targeting, nanoparticles can be functionalized with ligands that bind to specific receptors overexpressed on cancer cells. For example, urokinase plasminogen activator receptor (uPAR)-targeted nanoparticles have been developed to selectively deliver noscapine to prostate cancer cells, resulting in enhanced intracellular accumulation and a significantly stronger inhibitory effect compared to the free drug. nih.gov

These advanced delivery systems hold the potential to significantly improve the research applications and future therapeutic utility of norgnoscopine and its analogs.

Elucidation of Molecular and Cellular Pharmacology of Norgnoscopine Hydrochloride

Identification and Comprehensive Characterization of Primary Molecular Targets

Norgnoscopine (B30841) hydrochloride has been identified to interact with several primary molecular targets, which are crucial to its pharmacological effects. These interactions are characterized by specific binding affinities, selectivity, and kinetics, as well as the modulation of enzymatic activities and protein-ligand dynamics.

Receptor Binding Affinities, Selectivity, and Kinetics

Norgnoscopine hydrochloride demonstrates notable binding affinity for specific receptors, particularly sigma (σ) receptors and bradykinin (B550075) receptors. Its antitussive effects are primarily mediated through the activation of sigma opioid receptors. nih.gov The compound acts as an antagonist at bradykinin receptors, with a reported pA2 value of 6.68. rndsystems.com This antagonistic activity is significant in the context of its ability to counteract bradykinin-induced smooth muscle contraction. rndsystems.com

The binding to sigma receptors is a key aspect of its pharmacological profile. While initially classified as opioid receptors, sigma receptors are now considered a unique class. sigmaaldrich.comnih.gov There are two main subtypes, σ1 and σ2, and noscapine (B1679977) has been shown to act as a sigma receptor agonist. sigmaaldrich.comnih.gov This interaction is implicated in its neuroprotective and antitussive effects. nih.govnih.gov

| Receptor Target | Binding Action | Reported Affinity/Activity |

| Sigma (σ) Receptors | Agonist | Activation mediates antitussive and neuroprotective effects. nih.govnih.gov |

| Bradykinin Receptors | Antagonist | pA2 = 6.68. rndsystems.com |

Enzymatic Inhibition, Activation, or Modulation Profiles

This compound modulates the activity of several enzymes, which contributes to its diverse pharmacological activities. It has been shown to inhibit the activity of nuclear DNA polymerase, which is essential for the transcription of DNA into RNA. biosynth.com Additionally, it demonstrates inhibitory effects on protein kinases, which are enzymes that play a crucial role in cellular signaling by transferring phosphate (B84403) groups to other proteins. biosynth.com The compound also inhibits cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.

Furthermore, this compound can modulate the activity of IKK (IκB kinase), which leads to the suppression of the NF-κB signaling pathway. rndsystems.comglpbio.com This modulation of enzymatic activity is central to its anti-inflammatory and potential anticancer effects.

| Enzyme | Effect |

| Nuclear DNA Polymerase | Inhibition. biosynth.com |

| Protein Kinases | Inhibition. biosynth.com |

| Cyclooxygenase-2 (COX-2) | Inhibition. |

| IKK (IκB kinase) | Modulation, leading to NF-κB pathway suppression. rndsystems.comglpbio.com |

Investigation of Protein-Ligand Interaction Dynamics and Allosteric Modulation

The primary protein-ligand interaction of this compound is its binding to tubulin, a key component of microtubules. rndsystems.comnih.gov This interaction disrupts microtubule assembly dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. patsnap.com Unlike some other tubulin-binding agents, noscapine does not significantly affect microtubule polymerization but rather alters the conformational stability of the microtubule structure. nih.govscbt.com Specifically, it binds to the α-tubulin subunit, disrupting the normal disassembly and reassembly processes. scbt.com This binding is stoichiometric and changes the conformation of tubulin. mdpi.com

Recent studies suggest that the anticancer activity of noscapine may arise from a bioactive metabolite that binds to the colchicine (B1669291) site of tubulin. nih.gov The 7A-methoxy group of noscapine appears to sterically hinder direct binding to tubulin, suggesting that metabolic activation may be necessary for its full antimitotic effect. nih.gov There is no evidence to suggest that norgnoscopine acts as an allosteric modulator in the traditional sense of binding to a site distinct from the active site to alter the protein's response to its endogenous ligand. taylorandfrancis.combiorxiv.org

Detailed Analysis of Intracellular Signaling Pathway Perturbations

This compound significantly perturbs several intracellular signaling pathways, which underlies its therapeutic potential in various diseases.

Mapping of Upstream and Downstream Signaling Cascades

This compound has been shown to modulate multiple signaling cascades. A key pathway affected is the NF-κB (Nuclear Factor-kappa B) signaling pathway . By modulating IKK activation, it suppresses the NF-κB pathway, which is crucial in inflammation and cancer. rndsystems.comglpbio.com

In the context of cancer, particularly colon cancer, norgnoscopine has been found to activate the PI3K/mTOR signaling pathway while reducing the expression of PTEN (Phosphatase and Tensin Homolog). nih.gov This activation can enhance apoptotic responses in drug-resistant cancer cells.

The compound also influences pathways related to apoptosis. It can activate the c-Jun N-terminal kinase (JNK) signaling pathway and inhibit the extracellular signal-regulated kinase (ERK) signaling pathway . researchgate.net Both JNK and ERK are members of the mitogen-activated protein kinase (MAPK) family, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis. researchgate.net

Furthermore, in the central nervous system, norgnoscopine inhibits carbachol-stimulated phosphoinositol turnover, suggesting an interaction with pathways linked to G protein-coupled receptors. rndsystems.com

Modulation of Second Messenger Systems and Cellular Transduction Mechanisms

This compound influences second messenger systems, which are crucial for amplifying extracellular signals within the cell. libretexts.orgwikipedia.org It has been shown to enhance forskolin-stimulated increases in cyclic AMP (cAMP) in central nervous system tissues. rndsystems.com cAMP is a key second messenger that regulates a variety of cellular functions through the activation of protein kinase A (PKA). libretexts.orglecturio.com

The inhibition of carbachol-stimulated phosphoinositol turnover by this compound indicates a modulation of the phosphoinositide signaling pathway . rndsystems.com This pathway generates second messengers such as inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which regulate intracellular calcium levels and activate protein kinase C, respectively. libretexts.orgwikipedia.org

Through its interaction with sigma-1 receptors, which are located on the endoplasmic reticulum, norgnoscopine may also play a role in modulating intracellular calcium signaling. nih.gov

| Signaling Pathway | Effect of this compound |

| NF-κB | Suppression via IKK modulation. rndsystems.comglpbio.com |

| PI3K/mTOR | Activation in certain cancer cells. nih.gov |

| JNK | Activation. researchgate.net |

| ERK | Inhibition. researchgate.net |

| cAMP | Enhancement of forskolin-stimulated increases. rndsystems.com |

| Phosphoinositide | Inhibition of carbachol-stimulated turnover. rndsystems.com |

Cellular Biological Effects and Phenotypes in In Vitro Models

The cellular effects of noscapine and its derivatives are primarily centered around their interaction with the microtubule network, leading to disruptions in essential cellular processes. These effects have been studied in various cancer cell lines.

Cell Cycle Progression and Proliferation:

Noscapine and its analogues are known to arrest the cell cycle at the G2/M phase. nih.govsemanticscholar.org This is a direct consequence of their ability to interfere with the dynamics of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis. By binding to tubulin, these compounds alter the dynamic instability of microtubules, not by causing massive polymerization or depolymerization like Taxol or vinca (B1221190) alkaloids, but by dampening their dynamic behavior. semanticscholar.org This subtle alteration is sufficient to trigger the mitotic checkpoint, leading to a halt in cell cycle progression and thereby inhibiting proliferation. nih.gov For instance, certain halogenated noscapine analogues have been shown to effectively inhibit the proliferation of ovarian cancer cells and human lymphoblastoid cells. google.com Treatment with these compounds selectively stops cell cycle progression at the G2/M phase in cancerous cells, a hallmark of anti-mitotic agents. google.com

Apoptosis:

The arrest of the cell cycle in mitosis for a prolonged period typically leads to programmed cell death, or apoptosis. Noscapine and its derivatives have been shown to induce apoptosis in a variety of cancer cell types. nih.govsemanticscholar.org This apoptotic induction is often a downstream effect of the mitotic catastrophe caused by microtubule disruption. google.com For example, 9-nitronoscapine and 9-aminonoscapine have been found to induce apoptosis in multidrug-resistant cancer cells, which is associated with enhanced activity of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net The apoptotic effect appears to be more pronounced in cancer cells compared to normal, healthy cells, highlighting a potential therapeutic window. google.com

Autophagy:

Differentiation and Morphology:

The impact of noscapinoids on cellular differentiation is not a primary focus of the existing research. However, their profound effect on the microtubule cytoskeleton inherently leads to significant changes in cell morphology. Microtubules are crucial for maintaining cell shape, and their disruption can lead to observable alterations. For instance, treatment with halogenated noscapine analogues has been shown to alter the morphology of cancer cells. google.com

Investigation of Proposed Dual Action Mechanisms or Polypharmacology

The concept of polypharmacology, where a single drug interacts with multiple targets, is an emerging area in drug discovery. For noscapine and its analogues, the primary mechanism of action is the modulation of microtubule dynamics. nih.govsemanticscholar.org However, some evidence suggests potential for additional mechanisms.

One area of investigation is the interaction with P-glycoprotein (P-gp), a transmembrane protein responsible for multidrug resistance in cancer cells. Some studies suggest that noscapine can modulate the activity of P-gp, potentially by direct binding, which could make it effective against drug-resistant cancers. nih.gov However, other findings indicate that noscapine's efficacy in both sensitive and resistant cell lines suggests it may not be a major substrate or inhibitor of P-gp. nih.gov

Furthermore, some noscapine analogues have been computationally docked to the colchicine-binding site on tubulin, suggesting a mechanism of microtubule destabilization, which contrasts with the slight stabilizing effect observed for noscapine itself. researchgate.net This indicates that even subtle structural modifications can alter the precise mode of interaction with tubulin, potentially leading to a dual or altered mechanism of action compared to the parent compound.

Subcellular Localization and Compartmentalization Studies

The subcellular localization of a drug is critical to its mechanism of action. For a drug to interact with its target, it must be able to reach the specific cellular compartment where the target resides. In the case of this compound, its primary target, tubulin, is a major component of the cytoplasm and is dynamically organized into the microtubule network.

As a derivative of noscapine, which is known to readily cross cell membranes, this compound is expected to distribute within the cytoplasm. The lipophilic nature of the parent compound allows it to traverse the blood-brain barrier, a property that may be retained in its analogues. researchgate.net Studies on fluorescently tagged proteins and other molecules demonstrate that subcellular localization can be quantitatively assessed and is crucial for function. nih.govnih.gov However, specific studies detailing the subcellular distribution and compartmentalization of this compound using techniques like fluorescence microscopy are not available in the reviewed scientific literature. The efficacy of the compound in arresting the cell cycle and inducing apoptosis in various in vitro models strongly implies its ability to reach the cytoplasmic tubulin.

Preclinical in Vitro Research Methodologies and Mechanistic Discoveries

Advanced Cell-Based Assays for Mechanistic Elucidation and Target Validation

Cell-based assays are fundamental in drug discovery, providing a physiologically relevant environment to study the effects of compounds on cellular behavior. sigmaaldrich.com These assays are crucial for understanding everything from gene and protein function to the intricate regulatory mechanisms that govern cellular processes. bmglabtech.com For a compound like Norgnoscopine (B30841) hydrochloride, cell-based assays help to quantify biological activity, cytotoxicity, and biochemical mechanisms. sigmaaldrich.com

High-Throughput Screening (HTS) and High-Content Screening (HCS) for Phenotypic Profiling

High-Throughput Screening (HTS) enables the rapid testing of large compound libraries to identify "hits"—molecules that produce a desired biological response. eddc.sgresearchgate.net These automated platforms can screen thousands of compounds daily, utilizing miniaturized assay formats in 96-, 384-, or even 1536-well plates to reduce reagent consumption and increase efficiency. eddc.sgresearchgate.net In the context of Norgnoscopine hydrochloride, HTS would be employed in the initial phases of discovery to identify its effects on a specific cellular phenotype, such as cancer cell proliferation.

High-Content Screening (HCS), a more sophisticated evolution of HTS, combines automated microscopy with quantitative image analysis to simultaneously measure multiple cellular parameters. sygnaturediscovery.comtigem.it This technology provides detailed, multi-parametric information about the composite phenotype of cells following exposure to a compound. tigem.it For instance, HCS can be used to analyze changes in cell morphology, receptor internalization, cell cycle progression, and the induction of apoptosis or cytotoxicity. sygnaturediscovery.com The ability to capture high-resolution images and analyze them quantitatively allows for a deeper understanding of a compound's mechanism of action at the cellular level. sygnaturediscovery.comcorning.com

A typical HCS workflow for studying this compound might involve:

Seeding cancer cells in multi-well plates.

Treating the cells with varying concentrations of this compound.

Staining the cells with fluorescent dyes to label specific subcellular components (e.g., nucleus, cytoskeleton, mitochondria).

Acquiring images using an automated high-content imaging system. sygnaturediscovery.com

Analyzing the images to quantify various phenotypic parameters.

Table 1: Comparison of HTS and HCS Technologies

| Feature | High-Throughput Screening (HTS) | High-Content Screening (HCS) |

| Primary Goal | Identify active compounds ("hits") from large libraries. eddc.sg | Characterize the detailed effects of compounds on cellular phenotypes. tigem.it |

| Data Output | Typically a single data point per well (e.g., luminescence, fluorescence intensity). researchgate.net | Multi-parametric data from images (e.g., cell count, nuclear size, protein localization). sygnaturediscovery.com |

| Technology | Automated liquid handling and plate readers. eddc.sg | Automated microscopy and sophisticated image analysis software. sygnaturediscovery.comtigem.it |

| Application | Primary screening of large compound libraries. eddc.sg | Secondary screening, mechanism of action studies, and toxicity profiling. tigem.it |

Ligand Binding and Functional Receptor Assays in Recombinant Systems

To identify the direct molecular targets of a compound, researchers often turn to ligand binding and functional receptor assays. These assays are crucial for validating whether a compound interacts with a specific receptor and for characterizing the nature of that interaction (e.g., agonist or antagonist). sci-hub.se

Radioligand binding assays are a classic and powerful tool for studying receptor-ligand interactions. sci-hub.senih.gov These assays involve incubating a radiolabeled ligand with a receptor preparation (often from recombinant systems that overexpress the target receptor). sci-hub.se By measuring the amount of bound radioligand, researchers can determine the affinity of the ligand for the receptor and the density of receptors in the preparation. nih.gov Competitive binding assays, where a non-radiolabeled compound (like this compound) is used to displace the radiolabeled ligand, can determine the affinity of the test compound for the receptor. merckmillipore.com

Functional receptor assays, on the other hand, measure the downstream consequences of a compound binding to its receptor. These assays provide information on whether the compound activates (agonist) or inhibits (antagonist) the receptor's signaling pathway. Techniques like Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are often employed in these assays to monitor protein-protein interactions or conformational changes that occur upon receptor activation. nih.gov

Live-Cell Imaging and Fluorescent Probing Techniques

Live-cell imaging allows researchers to observe cellular processes in real-time, providing dynamic insights into how a compound affects cell behavior over time. sigmaaldrich.com This technique is invaluable for studying processes such as cell migration, division, and apoptosis. The use of fluorescent probes—molecules that emit light upon binding to a specific target or in response to a particular cellular event—is central to live-cell imaging. rsc.orgnih.gov

For example, to study the effect of this compound on the cytoskeleton, researchers could use fluorescently tagged tubulin to visualize the dynamics of microtubule polymerization and depolymerization in living cells. Similarly, specific fluorescent probes can be used to monitor changes in intracellular pH, calcium levels, or the generation of reactive oxygen species (ROS). mdpi.commdpi.com The development of activatable probes, which only become fluorescent upon interacting with their target, has further enhanced the specificity and signal-to-noise ratio of these experiments. mdpi.com

Biochemical Characterization of Enzyme Kinetics and Protein Interactions

Biochemical assays provide a more reductionist approach, allowing for the detailed study of a compound's effect on purified enzymes or proteins outside the complex environment of a cell.

The study of enzyme kinetics involves measuring the rate of an enzyme-catalyzed reaction and how this rate is affected by varying conditions, such as the concentration of substrates or inhibitors. wikipedia.orgnih.gov If this compound is hypothesized to target a specific enzyme, kinetic studies can reveal whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, and can determine its inhibition constant (Ki). nih.gov These studies typically involve monitoring the disappearance of a substrate or the appearance of a product over time, often using spectrophotometric or fluorometric methods. bmglabtech.com

Investigating protein-protein interactions (PPIs) is also crucial for understanding a compound's mechanism of action, as many cellular processes are regulated by the formation and dissociation of protein complexes. thermofisher.com Techniques like co-immunoprecipitation (co-IP) and pull-down assays can identify proteins that interact with a target of interest. thermofisher.com More advanced methods, such as surface plasmon resonance (SPR) and mass photometry, can provide quantitative data on the binding affinity and kinetics of these interactions in a label-free manner. refeyn.com For instance, mass photometry can detect and quantify protein complexes at the single-molecule level, even those that are present in very low concentrations. refeyn.com

Omics-Based Approaches for Comprehensive Mechanism Discovery

"Omics" technologies provide a global, unbiased view of the changes occurring within a cell upon treatment with a compound.

Proteomics is the large-scale study of the proteome—the entire set of proteins expressed by a cell at a given time. nih.gov Using techniques like mass spectrometry, proteomics can be used to identify changes in protein expression levels, post-translational modifications (such as phosphorylation or ubiquitination), and protein-protein interactions following treatment with this compound. iric.cawistar.org This can help to identify entire signaling pathways that are modulated by the compound. frontiersin.org

Transcriptomics analyzes the transcriptome—the complete set of RNA transcripts in a cell. nih.govwikipedia.org By comparing the transcriptomes of treated and untreated cells using methods like RNA-sequencing (RNA-Seq), researchers can identify genes whose expression is up- or down-regulated by this compound. wikipedia.org This information can provide clues about the cellular processes affected by the compound and the transcription factors involved in its mechanism of action. nih.gov

Metabolomics focuses on the metabolome—the collection of all small-molecule metabolites within a cell or biological system. nih.gov As the downstream products of genomic and proteomic activity, metabolites provide a real-time snapshot of cellular physiology. nih.gov By analyzing the metabolic profile of cells treated with this compound, researchers can identify alterations in metabolic pathways, which can be particularly insightful for understanding a compound's effects on cellular energy and biosynthesis. mdpi.commetabolon.com

Table 2: Overview of Omics Technologies in Drug Discovery

| Omics Field | Analyte | Key Information Provided | Common Techniques |

| Proteomics | Proteins | Changes in protein expression, post-translational modifications, protein interactions. nih.govwistar.org | Mass Spectrometry, Protein Microarrays. iric.ca |

| Transcriptomics | RNA Transcripts | Changes in gene expression. wikipedia.org | RNA-Sequencing (RNA-Seq), Microarrays. nih.gov |

| Metabolomics | Metabolites | Alterations in metabolic pathways and cellular physiology. nih.gov | Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.gov |

Computational Biology and Molecular Modeling for Predicting Interactions and Designing Experiments

Computational approaches play an increasingly important role in modern drug discovery, from initial hit identification to lead optimization. Molecular modeling techniques, such as molecular docking, can be used to predict how this compound might bind to the three-dimensional structure of a target protein. These predictions can help to prioritize which proteins to investigate experimentally and can guide the design of more potent and selective analogs.

Furthermore, kinetic modeling and simulation software can be used to analyze complex enzyme kinetic data and to build models of entire signaling pathways. kintekcorp.com By simulating how these pathways respond to perturbations, such as the introduction of an inhibitor like this compound, researchers can generate new hypotheses about the compound's mechanism of action that can then be tested in the lab. This iterative cycle of computational prediction and experimental validation is a powerful strategy for accelerating mechanistic discovery.

Preclinical in Vivo Research Methodologies and Mechanistic Insights in Non Human Animal Models

Strategic Selection and Development of Relevant Animal Models for Biological Systems

The foundation of in vivo preclinical research lies in the use of animal models that can effectively replicate aspects of human diseases. nih.govresearchgate.net These models are indispensable for validating therapeutic targets and evaluating the efficacy of new chemical entities before they can be considered for human trials. taconic.comtaconic.cominvivofarm.dkcanada.ca

Genetically engineered mouse models (GEMMs) are powerful tools in drug discovery, allowing for precise validation of drug targets. nih.govtaconic.com Methodologies such as creating knockout mice, where a specific gene is inactivated, or knock-in models, where a gene is replaced or mutated, provide a high degree of specificity for understanding a gene's function and the potential effects of its modulation. taconic.comwjbphs.com While this approach is a cornerstone of modern pharmacology for exploring whether the deletion or modulation of a target gene can alleviate disease phenotypes, specific examples of GEMMs being used to validate the molecular targets of Norgnoscopine (B30841) hydrochloride or its parent compound, Noscapine (B1679977), are not extensively detailed in published literature. taconic.comtaconic.comwjbphs.com

Pharmacologically induced models, where a disease state is chemically induced in an animal, are widely used to investigate the mechanisms of action for therapeutic compounds. mdpi.comnih.gov In these models, an external agent is used to trigger a pathology that mimics a human disease, providing a platform to study the effects of a drug. Noscapine has been extensively studied in a variety of such models, providing critical insights into its therapeutic potential.

These models include:

Cancer Xenograft Models : Human tumor cells are implanted into immunodeficient mice to study the anti-cancer effects of compounds. Noscapine has been evaluated in mice with xenografts of glioblastoma, breast cancer (including triple-negative types), and lung cancer. nih.govnih.govmdpi.com In a murine model of 4T1 mammary carcinoma, a Noscapine-tryptophan conjugate was shown to inhibit tumor growth more effectively than Noscapine alone. acs.org

Neurodegenerative Disease Models : To study neuroprotective effects, Parkinson's disease has been induced in rats using rotenone, a mitochondrial complex I inhibitor that causes the loss of dopaminergic neurons. mdpi.comresearchgate.net Similarly, hypoxic-ischemic brain injury models in neonatal rats have been used to assess Noscapine's ability to reduce brain damage. semanticscholar.orgiums.ac.irsemanticscholar.org

Inflammation Models : Acute inflammation is often induced to test anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a classic example where Noscapine's anti-inflammatory and bradykinin-antagonizing effects have been demonstrated. nih.govsemanticscholar.orgresearchgate.net Additionally, a psoriasis-like skin inflammation model has been induced in Balb/c mice using imiquimod (B1671794) to study Noscapine's immunomodulatory effects. nih.gov

The table below summarizes key pharmacologically induced animal models used in the study of Noscapine.

| Disease Model | Inducing Agent | Animal Species | Key Mechanistic Findings |

| Glioblastoma | Rat C6 Glioma Cells (Xenograft) | Immunodeficient Mice | Significant reduction in tumor volume; crosses blood-brain barrier. nih.gov |

| Parkinson's Disease | Rotenone | Rat | Decreased oxidative stress, neuroinflammation, and α-synuclein expression. mdpi.comresearchgate.net |

| Breast Cancer | MDA-MB-231 Cells (Xenograft) | Mice | Regression of tumors, induction of apoptosis. mdpi.com |

| Acute Inflammation | Carrageenan | Rat | Anti-inflammatory effects comparable to indomethacin; antagonism of bradykinin (B550075) receptors. nih.govsemanticscholar.org |

| Psoriasis-like Disease | Imiquimod | Balb/c Mice | Alleviation of skin inflammation; reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-17). nih.gov |

| Hypoxic-Ischemic Brain Injury | Hypoxia/Ischemia | Neonatal Rat | Reduction of brain edema and injury. semanticscholar.orgiums.ac.ir |

Preclinical research often utilizes different animal species, most commonly mice and rats, due to their genetic similarities to humans and established research methodologies. taconic.commdpi.com While direct, side-by-side comparative studies of Norgnoscopine hydrochloride are not common, a comparative analysis of findings from separate studies in rats and mice reveals consistent and complementary mechanistic insights.

For instance, the anti-inflammatory properties of Noscapine have been demonstrated in both rat and mouse models. In carrageenan-induced inflammation in rats, Noscapine was found to antagonize bradykinin receptors. nih.govsemanticscholar.orgresearchgate.net In a mouse model of imiquimod-induced psoriasis, Noscapine demonstrated a significant, dose-dependent reduction in key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-17. nih.gov

Similarly, the neuroprotective effects are observed across species. In rats, Noscapine protected against rotenone-induced dopaminergic neuron loss by mitigating oxidative stress and neuroinflammation. mdpi.comresearchgate.net In mice, Noscapine was shown to cross the blood-brain barrier and reduce the growth of glioblastoma tumors, a significant finding for central nervous system pathologies. nih.gov These cross-species findings strengthen the evidence for Noscapine's fundamental biological activities.

Pharmacologically Induced Models for Mechanistic Investigation

Investigation of this compound's Mechanistic Actions in Animal Models

Understanding how a compound engages its target and modulates biological pathways in a living system is a critical step in preclinical development. nih.govantineo.fr

Target engagement confirms the interaction of a drug with its intended biological target in vivo. taconic.comnih.gov Techniques such as ex vivo autoradiography and radioligand-based receptor occupancy (RO) studies are used to quantify this interaction and establish a relationship between drug exposure and pharmacodynamic effects. psychogenics.comsygnaturediscovery.com

For Noscapine, the primary molecular target identified is tubulin; it binds to tubulin and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov In addition to its effects on microtubules, Noscapine is also known to act as a sigma-1 receptor agonist. nih.govsemanticscholar.orgsemanticscholar.org This engagement is linked to its neuroprotective and cardioprotective effects. semanticscholar.orgresearchgate.net

While direct in vivo receptor occupancy quantification data for this compound are not widely available, related studies have provided insight into its distribution. For example, a study using Technetium-99m (99mTc) to radiolabel Noscapine evaluated its biodistribution and uptake kinetics in a rat model, a technique that helps to understand where the compound accumulates in the body. researchgate.net

Neurological System: In animal models, Noscapine demonstrates significant modulation of neurological pathways. In a rat model of Parkinson's disease, Noscapine administration prevented the activation of microglia and astrocytes, reduced the expression of α-synuclein, and inhibited apoptosis. mdpi.comresearchgate.net It mitigates oxidative stress by increasing levels of vital antioxidants like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) while decreasing lipid peroxidation. mdpi.comresearchgate.net Its neuroprotective effects are also mediated through the activation of sigma-1 receptors and the noncompetitive antagonism of bradykinin receptors, which helps reduce brain edema following ischemic injury. nih.govsemanticscholar.orgsemanticscholar.org Furthermore, it inhibits the NF-κB signaling pathway, which is crucial in inflammation and tumor cell survival. nih.govresearchgate.net

Cardiovascular System: Noscapine has shown cardioprotective effects, primarily studied in rat-derived H9c2 cardiomyocyte cells. It protects these cells from oxygen-glucose deprivation/reperfusion injury by activating sigma-1 receptors. semanticscholar.orgresearchgate.net This activation helps prevent necrosis and apoptosis in cardiomyocytes, partly by reducing the production of nitric oxide (NO) and modulating the Bax/Bcl-2 apoptosis-related protein ratio. nih.govsemanticscholar.orgresearchgate.net In ex vivo studies using human umbilical artery, Noscapine was also found to antagonize the vasoconstrictor action of bradykinin. iums.ac.ir In vivo, vasodilation was observed in the brain tissue of mice treated with Noscapine. nih.gov

Endocrine System: The endocrine system can be modulated by various chemical compounds. frontiersin.org Research has indicated that Noscapine can influence endocrine parameters. In a rat model of polycystic ovary syndrome (PCOS), Noscapine treatment was shown to restore hormonal balance. researchgate.net Compared to control groups, Noscapine significantly decreased serum levels of key hormones implicated in the pathology of PCOS. researchgate.net

The table below details the hormonal changes observed in a pharmacologically induced rat model of PCOS following treatment.

| Hormone | Control Group (Auto-correction) | Noscapine-Treated Group | Significance |

| Testosterone (ng/ml) | 0.98 ± 0.04 | 0.49 ± 0.05 | p < 0.05 |

| Prolactin (PRL) (ng/ml) | 4.80 ± 0.10 | 2.50 ± 0.20 | p < 0.05 |

| Luteinizing Hormone (LH) (mIU/ml) | 1.80 ± 0.02 | 1.09 ± 0.03 | p < 0.05 |

| Data adapted from a study on a rat model of polycystic ovary syndrome. researchgate.net |

Pharmacodynamic Biomarker Identification and Validation in Preclinical Species

The identification and validation of pharmacodynamic (PD) biomarkers are critical in preclinical research to provide evidence of a drug's biological activity and to establish a measurable link between drug exposure and its therapeutic effect. For Norgnoscopine, a primary active metabolite of Noscapine, the investigation of such biomarkers is largely guided by the well-documented anti-cancer and anti-inflammatory properties of its parent compound. While direct in vivo validation studies for this compound are limited, the enhanced potency of Norgnoscopine in comparison to Noscapine suggests that biomarkers associated with the mechanism of action of Noscapine are of significant relevance.

Preclinical studies on Noscapine have identified several potential PD biomarkers related to its activity as a microtubule-modulating agent and an inhibitor of cell proliferation. These biomarkers are typically evaluated in various non-human animal models, including mice and rats bearing tumor xenografts.

Key categories of pharmacodynamic biomarkers relevant to Norgnoscopine, based on Noscapine research, include:

Markers of Microtubule Disruption: As Noscapine and its derivatives exert their anti-cancer effects by binding to tubulin and disrupting microtubule dynamics, biomarkers associated with this process are paramount. In preclinical models, this can be assessed through the analysis of tumor tissue for changes in microtubule structure and the mitotic index.

Markers of Cell Cycle Arrest and Apoptosis: Disruption of microtubules typically leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death). In animal models, tumor tissues can be analyzed for the expression of proteins that regulate the cell cycle and apoptosis.

Markers of Inflammation: Noscapine has demonstrated anti-inflammatory effects in various animal models. taconic.com Key biomarkers in this context include the levels of various pro-inflammatory and anti-inflammatory cytokines. taconic.com For instance, in a mouse model of imiquimod-induced psoriasis, topical Noscapine application led to a significant reduction in inflammatory mediators. taconic.com

Markers of Fibrosis: In a study on equine endometrium explants, Noscapine was shown to inhibit myeloperoxidase (MPO)-induced expression of Collagen Type I (COL1), a key event in fibrosis. diva-portal.org This points to MPO and COL1 as potential biomarkers for the anti-fibrotic activity of Noscapine and its derivatives. diva-portal.org

The validation of these biomarkers in preclinical species involves demonstrating a consistent and dose-dependent relationship between the administration of the compound and the change in the biomarker. nih.gov This process is essential for establishing proof-of-concept and for guiding the design of future clinical studies. bioagilytix.com

Table 1: Potential Pharmacodynamic Biomarkers for this compound in Preclinical Models (based on Noscapine data)

| Biomarker Category | Specific Biomarker Example | Preclinical Model | Relevance |

|---|---|---|---|

| Microtubule Dynamics | Mitotic Index | Mouse Xenograft Models | Indicates disruption of cell division |

| Cell Cycle & Apoptosis | Caspase-3, Caspase-9 | Gastric Cancer Models | Measures induction of programmed cell death |

| Inflammation | TNF-α, IL-6, IL-17 | Psoriasis Mouse Model | Quantifies anti-inflammatory effects |

| Fibrosis | Myeloperoxidase (MPO), Collagen Type I (COL1) | Equine Endometrial Explants | Assesses anti-fibrotic activity |

Exploration of Metabolite Formation and Disposition in Non-Human Organisms (excluding human pharmacokinetics)

The metabolic fate of a drug candidate is a crucial aspect of preclinical assessment, providing insights into its biotransformation, potential active metabolites, and species-specific metabolic pathways. For this compound, its formation is a direct result of the metabolism of its parent compound, Noscapine. Studies in various non-human organisms, including mice, rats, and rabbits, have elucidated the metabolic pathways of Noscapine, which centrally involve the generation of Norgnoscopine (N-nornoscapine).

The metabolism of Noscapine in these animal models proceeds primarily through Phase I and Phase II reactions.

Phase I Metabolism:

N-demethylation: A key metabolic route for Noscapine is N-demethylation, which results in the formation of Norgnoscopine. nih.govresearchgate.net This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov The formation of Norgnoscopine is significant as it is not merely a metabolite but an active compound, with some studies indicating that it possesses greater anti-cancer potency than Noscapine itself. researchgate.net

O-demethylation: The removal of methyl groups from the methoxy (B1213986) moieties on the Noscapine structure is another prominent Phase I metabolic pathway observed in rats and rabbits. fda.gov

Hydroxylation: The addition of hydroxyl groups to the Noscapine molecule has been identified in mice, leading to the formation of hydroxylated metabolites. nih.gov

C-C Bond Cleavage: Studies in rats and rabbits have shown that the central carbon-carbon bond in Noscapine can be cleaved, yielding metabolites such as meconine and cotarnine (B190853). nih.govnih.gov Further reduction can lead to the formation of hydrocotarnine. nih.gov

Other Modifications: In mice, metabolites formed through both demethylation and cleavage of the methylenedioxy group, as well as bis-demethylated metabolites, have been detected. nih.gov

Phase II Metabolism:

Following Phase I modifications, the resulting metabolites, including Norgnoscopine, can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. The most common conjugation reaction observed for Noscapine metabolites in mice is glucuronidation, where glucuronic acid is attached to the metabolite. nih.gov Numerous glucuronide conjugates of the Phase I metabolites have been identified in the urine of mice treated with Noscapine. nih.gov

The disposition of these metabolites occurs primarily through urinary excretion. For example, in rats and rabbits, meconine and cotarnine are excreted in the urine. nih.govnih.gov Meconine was identified as a major metabolite in both species. nih.gov

Table 2: Major Metabolites of Noscapine Identified in Non-Human Organisms

| Metabolite | Metabolic Reaction | Species Detected | Reference |

|---|---|---|---|

| Norgnoscopine (N-nornoscapine) | N-demethylation | Mice | nih.gov |

| O-demethylated metabolites | O-demethylation | Rats, Rabbits | fda.gov |

| Hydroxylated metabolites | Hydroxylation | Mice | nih.gov |

| Meconine | C-C Bond Cleavage | Rats, Rabbits | nih.govnih.gov |

| Cotarnine | C-C Bond Cleavage | Rats, Rabbits | nih.govnih.gov |

| Hydrocotarnine | Reduction of Cotarnine | Rats, Rabbits | nih.gov |

| Glucuronide conjugates | Glucuronidation (Phase II) | Mice | nih.gov |

Advanced Analytical and Characterization Techniques in Norgnoscopine Research

High-Resolution Spectroscopic Methods for Structural Confirmation and Elucidation

High-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental in the structural confirmation and elucidation of norgnoscopine (B30841) hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.net In the analysis of hydrochloride salts of active pharmaceutical ingredients (APIs), solid-state NMR (SSNMR), particularly of the chlorine-35 nucleus, has proven effective for structural fingerprinting. rsc.org This technique can be used to identify the solid phases of APIs even within dosage forms, where signals from excipients might otherwise interfere. rsc.org For complex molecules, NMR spectra can be intricate, but they reveal distinct signals corresponding to different parts of the molecule, such as aromatic and aliphatic regions. thermofisher.com The integration of peak intensities and the analysis of scalar coupling provide quantitative data and further aid in assigning specific resonances to the molecular structure. thermofisher.com

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of compounds. chemyx.com When coupled with liquid chromatography (LC-MS), it allows for the mass analysis of individually separated components. chemyx.comitrlab.com The process involves ionizing the sample and then measuring the mass-to-charge ratio of the resulting ions. itrlab.com This technique is crucial for confirming the molecular formula of norgnoscopine hydrochloride.

The integration of LC, MS, and NMR offers a comprehensive platform for analyzing small molecules in complex mixtures. nih.gov While MS provides the atomic formula, NMR helps in elucidating the structural arrangement of those atoms, making the combination essential for unambiguous identification. nih.gov

Chromatographic Separation and Quantification Techniques for Purity Assessment and Research Sample Analysis

Chromatographic techniques are paramount for separating this compound from impurities and for its quantification in research samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, allowing for the separation, identification, and quantification of compounds. chemyx.commeasurlabs.com HPLC methods are developed to be accurate and reliable for characterizing and quantifying related substances and degradation products. mdpi.com A typical HPLC system uses a column packed with a stationary phase, and a mobile phase is pumped through under high pressure to separate the components of a mixture. itrlab.com The choice of detector, such as a UV detector, is crucial for monitoring the separated components. orientjchem.org For hydrochloride salts, specific HPLC methods can be developed to evaluate the main components and any structurally related impurities. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for volatile samples. itrlab.com In GC, an inert gas serves as the mobile phase to carry the sample through the separation column. itrlab.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for quantifying drugs in biological samples due to its high sensitivity and specificity. raps.org This technique combines the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. raps.org It is widely used in pharmacokinetic studies to measure drug concentrations in various biological matrices like plasma and tissue. nih.govnih.gov The development of a robust LC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. nih.govnih.gov

The following table summarizes typical parameters for an HPLC method used in the analysis of a hydrochloride compound:

| Parameter | Value |

| Column | C18 column (e.g., Inertsil ODS-3, 3 × 100 mm, 4-µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B) |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Detection | Positive multiple reaction monitoring mode (for MS/MS) |

This data is representative of a typical HPLC-MS/MS method for a hydrochloride compound and is based on published research. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination of Compound-Target Complexes

Determining the three-dimensional structure of this compound when bound to its biological target is crucial for understanding its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for this purpose.

X-ray Crystallography provides atomic-level detail of a molecule's structure in its crystalline form. libretexts.org This technique has been instrumental in structure-based drug design by revealing the precise interactions between a drug and its protein target. mdpi.comdrugtargetreview.com The process involves growing high-quality crystals of the compound-target complex and then diffracting X-rays through them. libretexts.orgdrugtargetreview.com The resulting diffraction pattern is used to calculate an electron density map, into which the atomic coordinates of the protein and ligand are modeled. drugtargetreview.com This provides invaluable information about the binding site and the nature of the chemical interactions. drugtargetreview.comnumberanalytics.com

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for studying the structure of large molecular complexes in a near-native state. icr.ac.uknih.gov Samples are flash-frozen at cryogenic temperatures and imaged using an electron microscope. icr.ac.ukinl.int This method is particularly advantageous for molecules and complexes that are difficult to crystallize. icr.ac.uk Recent technological advancements have significantly improved the resolution of cryo-EM, allowing for the determination of atomic-scale structures. icr.ac.uknih.gov Cryo-EM can visualize different conformational states of a molecule, providing insights into its dynamic processes. icr.ac.uk

| Technique | Principle | Sample Requirement | Key Information Provided |

| X-ray Crystallography | X-ray diffraction from a single crystal | High-quality single crystals | Atomic-resolution 3D structure of the molecule and its interactions within the crystal lattice. libretexts.orgdrugtargetreview.com |

| Cryo-Electron Microscopy | Electron imaging of flash-frozen molecules | Molecules in solution | 3D structure of molecules and complexes in a near-native, hydrated state. icr.ac.uknih.gov |

Development of Bioanalytical Methods for Detection and Quantification in Complex Biological Matrices from Preclinical Studies

The evaluation of a drug candidate's behavior in a biological system necessitates the development of sensitive and reliable bioanalytical methods. raps.orgcustombiologics.com These methods are essential for quantifying the drug and its metabolites in complex biological matrices such as blood, plasma, and tissues, which is a critical component of preclinical pharmacokinetic and toxicokinetic studies. itrlab.comnih.gov

The process begins with the development of analytical techniques, often LC-MS or ELISA, tailored to detect and measure even low concentrations of the drug. custombiologics.com Sample preparation is a crucial step to remove interfering substances from the biological matrix. mdpi.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). raps.orgmdpi.com

Method validation is a rigorous process to ensure the reliability of the bioanalytical method. custombiologics.com Key validation parameters include:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Sensitivity: The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Reproducibility: The precision between different laboratories.

For preclinical tissue bioanalysis, a quantification assay for the drug candidate is typically required. nih.gov The challenges in tissue bioanalysis often stem from the complexity of the matrix and the need for thorough tissue disruption and extraction procedures. nih.gov

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are a group of analytical techniques used to study the stereochemistry of chiral molecules like this compound. numberanalytics.com These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.com The primary chiroptical techniques include Optical Rotation (OR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). frontiersin.org

These techniques are powerful tools for assigning the absolute configuration of molecules. frontiersin.orgbch.ro The experimental data is often compared with quantum chemical simulations to make a definitive assignment. frontiersin.org The choice of a specific chiroptical method depends on the structural features of the molecule being studied. nih.gov

Optical Rotation (OR) measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light in the UV-visible region. numberanalytics.com It is particularly useful for determining the absolute configuration of chiral molecules. numberanalytics.comnumberanalytics.com

Vibrational Circular Dichroism (VCD) measures the differential absorption of left- and right-circularly polarized infrared light. bch.ronumberanalytics.com VCD provides detailed stereochemical information and can be used for samples in solution. numberanalytics.com

Theoretical Considerations and Future Research Directions for Norgnoscopine Hydrochloride

Potential Application of Norgnoscopine (B30841) Hydrochloride as a Molecular Probe in Biological Research

A molecular probe is a molecule used to study the properties of other molecules or structures. wikipedia.org The development of small molecular probes is crucial for understanding the function of gene products in both normal and diseased cells. nih.gov Norgnoscopine hydrochloride, with its distinct chemical structure, presents potential as a molecular probe in various biological investigations.

The effectiveness of a molecular probe is also determined by its binding affinity and specificity. wikipedia.org this compound is known to interact with tubulin, similar to its parent compound, noscapine (B1679977). americanchemicalsuppliers.com This interaction could be exploited to develop probes for studying microtubule dynamics, a key process in cell division and cellular transport. A labeled norgnoscopine molecule could allow for real-time visualization of microtubule-related events under various experimental conditions.

Exploration of Uncharted Biological Activities and Novel Mechanistic Complexities

While the antitussive and potential anticancer activities of noscapinoids are recognized, the full spectrum of biological activities for this compound remains largely unexplored. americanchemicalsuppliers.com Future research should aim to uncover novel bioactivities and delve deeper into the mechanistic complexities of its known effects.

The search for novel analgesics, for example, involves identifying compounds that act on new targets or pathways. nih.gov Given that some alkaloids possess analgesic properties, investigating this compound for its effects on pain pathways could be a fruitful area of research. numberanalytics.com This would involve screening the compound against a panel of receptors and enzymes known to be involved in nociception.

Furthermore, understanding the detailed mechanism of action is critical. For instance, many drugs exert their effects by modulating signaling pathways. nih.govnih.gov Research into this compound could focus on its impact on key cellular signaling cascades, such as the MAPK or PI3K-AKT pathways, which are often implicated in cancer and other diseases. nih.govnih.gov Elucidating how this compound modulates these pathways could reveal novel therapeutic targets and provide a more comprehensive understanding of its biological effects.

Integration of Norgnoscopine Research into Systems Biology and Network Pharmacology Frameworks

Systems biology and network pharmacology offer powerful approaches to understanding the complex interactions of drugs within biological systems. nih.govwikipedia.orgfrontiersin.org Instead of the traditional "one-target, one-drug" model, these fields examine the effects of a compound on a whole network of interacting proteins and genes. frontiersin.orgnih.gov

Integrating this compound research into these frameworks would involve a multi-pronged approach:

Target Identification: Identifying the full range of molecular targets of this compound using high-throughput screening and "omics" technologies. nih.govnumberanalytics.com

Network Construction: Building protein-protein interaction (PPI) networks to visualize the relationships between the identified targets. frontiersin.orgmdpi.com

Pathway Analysis: Using bioinformatics tools to analyze which signaling pathways are significantly affected by the compound's interactions with its targets. nih.govmedsci.org

This approach can help to predict potential therapeutic effects and side effects, as well as to identify synergistic interactions with other drugs. frontiersin.org For example, a network pharmacology study could reveal that this compound targets proteins involved in multiple disease-related pathways, suggesting its potential use in complex, multifactorial diseases. nih.gov

Hypothetical Frameworks for Future Analog Design and Development

The development of analogs is a common strategy in drug discovery to improve the efficacy, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For this compound, future analog design could focus on several key areas.

One approach is to modify the core structure to enhance its interaction with known targets, such as tubulin. This could involve synthesizing derivatives with different substituents on the phthalideisoquinoline scaffold to probe the structure-activity relationship. The goal would be to create analogs with increased binding affinity or a modified mode of interaction.

Another strategy is to design analogs with novel biological activities. By making targeted chemical modifications, it may be possible to shift the compound's activity towards new targets. For example, slight changes to the alkaloid structure can significantly alter its pharmacological properties. numberanalytics.com This could lead to the discovery of analogs with unforeseen therapeutic potential. The development of one-pot synthesis methodologies can simplify the creation of these complex molecules. nih.gov

Technological Advancements Impacting this compound Research Methodologies

Advances in analytical and research technologies are continuously shaping the field of natural product research. nih.gov The investigation of this compound would benefit significantly from the application of these modern methodologies.

| Technology | Application in Norgnoscopine Research |

| High-Throughput Screening (HTS) | Rapidly screen large libraries of norgnoscopine analogs against various biological targets to identify promising lead compounds. |

| "Omics" Technologies (Genomics, Proteomics, Metabolomics) | Provide a comprehensive view of the cellular response to this compound treatment, helping to elucidate its mechanism of action and identify biomarkers of response. nih.govnumberanalytics.com |

| Advanced Microscopic Techniques | Allow for high-resolution, real-time imaging of the subcellular localization of this compound and its effects on cellular structures like microtubules. |

| Computational Modeling and AI | Predict the binding of norgnoscopine analogs to their targets, guide the design of new derivatives, and analyze complex biological data generated from "omics" studies. wikipedia.orgtessolve.comreddit.com |

| Modern Extraction and Isolation Techniques | The development of new and improved methods, such as supercritical fluid extraction and preparative HPLC, can facilitate the efficient isolation of norgnoscopine and its related compounds from natural sources. numberanalytics.com |

The integration of these advanced technologies will undoubtedly accelerate the pace of this compound research, leading to a deeper understanding of its therapeutic potential and paving the way for the development of new and improved drugs.

Q & A

Q. How should researchers design a synthesis protocol for this compound to optimize yield and minimize impurities?

- Methodological Answer : Utilize factorial design experiments to evaluate critical variables such as reaction temperature, solvent polarity, and catalyst concentration. For instance, synthesis optimization for hydroxyzine hydrochloride fast-dissolving tablets employed a 3 factorial design to assess factors like drug-polymer ratios and stirring speed . Similarly, multi-step synthesis routes for fadrozole hydrochloride involved controlled reflux conditions and intermediates purification via column chromatography, which can be adapted for Norgnoscopine .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow carcinogenic compound guidelines (e.g., OSHA Hazard Communication Standard):

- Use PPE (gloves, lab coats, eye protection).

- Work in fume hoods to avoid inhalation.

- Store in locked, labeled containers away from light.

- Dispose via approved waste facilities.

These protocols align with handling practices for pararosaniline hydrochloride and radafaxine, which emphasize hazard mitigation for Category 2 carcinogens .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across different in vivo studies?

- Methodological Answer :

- Replicate studies with standardized animal models (e.g., Sprague-Dawley rats, fixed dosage regimens).

- Validate analytical methods (e.g., LC-MS/MS) to ensure consistency in plasma concentration measurements.

- Apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers and systemic biases.

These steps mirror principles for analyzing conflicting data in clinical trials, emphasizing controlled variables and replication .

Q. What strategies are effective for impurity profiling and quantification in this compound batches?

- Methodological Answer :

- Synthesize potential impurities (e.g., byproducts from incomplete esterification) using methods described for esmolol hydrochloride impurity isolation .

- Employ gradient HPLC with diode-array detection (DAD) to separate impurities, referencing nicardipine hydrochloride testing (e.g., ≤0.1% impurity threshold) .

- Characterize impurities via high-resolution mass spectrometry (HRMS) and H-NMR, ensuring compliance with ICH Q3A/B guidelines.

Q. How can in vitro release kinetics of this compound formulations be modeled to predict in vivo behavior?

- Methodological Answer :

- Use Weibull or Korsmeyer-Peppas models to analyze dissolution data from USP Apparatus II (paddle method, 50 rpm, 37°C).

- Compare with hydroxyzine hydrochloride FDTs, where release kinetics were correlated to polymer matrix erosion rates .

- Validate models using Akaike Information Criterion (AIC) to select the best-fit equation for bioavailability predictions.

Q. What experimental controls are critical in studying this compound’s neuropharmacological mechanisms?

- Methodological Answer :

- Include positive controls (e.g., known opioid receptor agonists for receptor-binding assays).

- Use sham-treated cohorts in animal studies to isolate compound-specific effects from procedural stress.

- Apply blinding and randomization to mitigate bias, as outlined in COVID-19 trial protocols .

- Data Interpretation : Address confounding variables (e.g., metabolic enzyme variability) through cytochrome P450 inhibition assays .

Methodological Notes for Contradictory Data Analysis

- Root-cause investigation : Compare solvent systems (e.g., aqueous vs. organic) in solubility studies, as polarity shifts may alter bioavailability metrics .

- Cross-validation : Re-run assays using alternative techniques (e.g., replace UV-HPLC with fluorescence detection) to confirm peak identity in chromatograms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.